molecular formula C7H8FN B1329321 4-Fluoro-2-methylaniline CAS No. 452-71-1

4-Fluoro-2-methylaniline

Cat. No.: B1329321
CAS No.: 452-71-1
M. Wt: 125.14 g/mol
InChI Key: KMHLGVTVACLEJE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylaniline, also known as p-Fluoro-o-toluidine, is an organic compound with the chemical formula C7H8FN. It is characterized by the presence of both fluorine and methyl functional groups attached to an aniline ring. This compound appears as a colorless to pale yellow liquid and is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylaniline can be synthesized through various methods. One common synthetic route involves the reduction of 4-fluoro-2-methyl-1-nitrobenzene using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-fluoro-2-methyl-1-nitrobenzene. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylaniline involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorotoluene
  • 3-Fluoro-6-aminotoluene
  • 2-Fluoro-o-toluidine

Uniqueness

4-Fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the aniline ring influences its reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLGVTVACLEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060008
Record name 4-Fluoro-2-methylaniline
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-71-1
Record name 4-Fluoro-2-methylaniline
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Record name 4-Fluorotoluidine
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Record name 4-Fluoro-2-methylaniline
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Record name Benzenamine, 4-fluoro-2-methyl-
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Record name 4-Fluoro-2-methylaniline
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Record name 4-fluorotoluidine
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Record name 4-FLUOROTOLUIDINE
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Synthesis routes and methods I

Procedure details

5-Fluoro-2-nitrotoluene (0.5 mole) in ethyl acetate (600 ml.) is hydrogenated at 40 p.s.i. of hydrogen over Pd/C catalyst (1%, 2 teaspoons) at room temperature until the theoretical amount of hydrogen has been taken up. The catalyst is filtered off, and the solvent evaporated to give the crude oil of 4-fluoro-2-toluidine.
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Synthesis routes and methods II

Procedure details

A mixture of 125 g of 5-fluoro-2-nitrotoluene, 3.0 g of 5% palladium on carbon, and 200 ml of ethanol was reduced in a Parr hydrogenator under 46 p.s.i. hydrogen pressure. After hydrogen uptake had ceased, the catalyst was removed by filtration, and the ethanolic filtrate was evaporated under reduced pressure to give a colorless liquid. Purification by vacuum distillation yielded 85.7 g of 4-fluoro-2-methylaniline, b.p. 67°-71°/4.2 mm.
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125 g
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Synthesis routes and methods III

Procedure details

A solution of 9.0 g (58 mmole) of 3-fluoro-6-nitrotoluene in 200 ml of ethyl acetate was hydrogenated at room temperature with 60 psi of hydrogen gas using 0.9 g of 5% palladium on charcoal as catalyst. The solution was filtered and concentrated to give 6.7 g of 4-fluoro-2-methylaniline as an oil. A mixture of 1.33 g of the oil and 1.57 of phthalic anhydride was heated at 160° C. for 30 minutes and cooled. The resultant solid was washed with methanol and air dried to give 1.96 of the phthalimide derivative of 4-fluoro-2-methylaniline, m.p. 189.5-190.5° C. [Analysis. Calc'd. for C15H10NFO2: C,70.58; H, 3.95; N, 5.49; S, 7.44. Found: C, 70.68; H,3.95; N, 5.42; F, 7.39.] Bromination of the methyl group was effected by heating at reflux under an incandescent light source a mixture of 567 mg (2.22 mmole) of the phthalimide derivative, 435 mg of N-bromosuccinimide, and 59 mg of benzoyl peroxide in 25 ml of carbon tetrachloride. After one hour the mixture was cooled to room temperature, filtered, and concentrated in vacuo to give 720 mg of the crude bromomethyl phthalimide derivative. Using the general method of Example 1 with 284 mg of this bromomethyl phthalimide derivative instead of 2-(chloromethyl)-N,N-dimethylaniline in isopropyl alcohol produced the phthalimide derivative of 2-[(1H-benzimidazol-2-ylthio)methyl]-4-fluorobenzenamine. The residue from the dichloromethane extraction (as in Example 1) was washed with diethyl ether and purified by column chromatography, giving 190 mg of the phthalimide derivative as a white solid. Using the method of Example 3 with 104 mg (0.248 mmole) of this phthalimide derivative of 2-[(1H-benzimidazol-2-ylthio)methyl]-4-fluorobenzenamine instead of the title product of Example 2 produced the corresponding sulfoxide. The reaction mixture was diluted with dichloromethane, washed with aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated in vacuo to give 119 mg of the sulfoxide as an oil. The sulfoxide was stirred in a solution of 0.14 ml of hydrazine hydrate in 5 ml of ethanol for two hours to remove the phthalimide group. The mixture was concentrated in vacuo to a solid, which was washed sequentially with 3% aqueous ammonium hydroxide and water, and air-dried to give 50 mg of the title compound: m.p. 184-185° C. Analysis. Calc'd. for C14H12N3FOS: C, 58.12; H, 4.18; N, 14.52; F, 6.57. Found: C, 58.11; H, 4.21; N, 14.54; F,6.34.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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